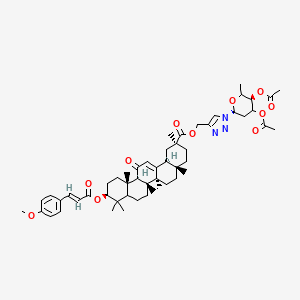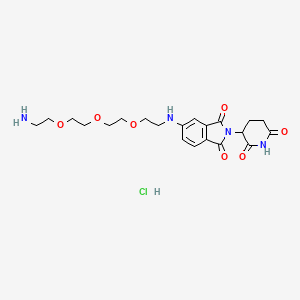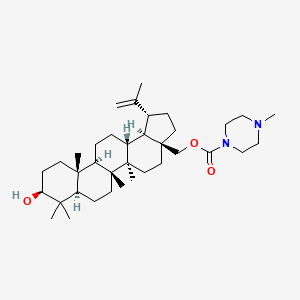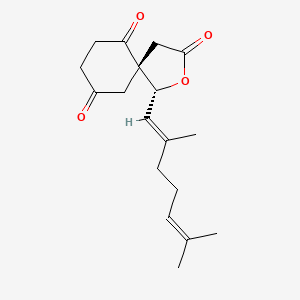
Anticancer agent 156
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has demonstrated effective inhibition of human cancer cell growth and exhibits substantial cytotoxicity against gastric cancer cells . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 156 involves multiple steps, starting from the extraction of miliusanes from natural sources. The synthetic route typically includes:
Extraction: Miliusanes are extracted from plants such as Miliusa sinensis.
Purification: The extracted compounds are purified using chromatographic techniques.
Chemical Modification: The purified miliusanes undergo chemical modifications to enhance their anticancer properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract miliusanes.
High-throughput Purification: Employing advanced chromatographic methods for large-scale purification.
Chemical Synthesis: Utilizing industrial reactors for the chemical modification of miliusanes to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced anticancer activity and reduced toxicity .
Scientific Research Applications
Anticancer agent 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of miliusanes.
Biology: Investigated for its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Anticancer agent 156 exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with their cell cycle.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway
Comparison with Similar Compounds
Similar Compounds
Isatin Derivatives: Compounds based on isatin, which also exhibit anticancer properties.
Anthraquinones: A class of compounds with a similar mechanism of action.
Magnolol: A natural phenolic lignan with anticancer properties.
Uniqueness
Anticancer agent 156 is unique due to its miliusanes-based structure, which provides a distinct mechanism of action and higher cytotoxicity against gastric cancer cells compared to other similar compounds .
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |
InChI |
InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |
InChI Key |
AZDNFDOJYPYWPJ-MKPVWWQNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |
Canonical SMILES |
CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
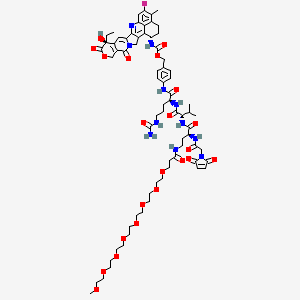
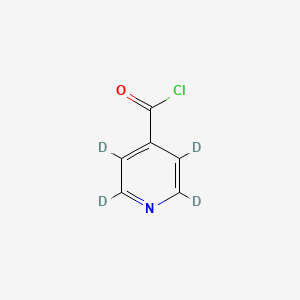
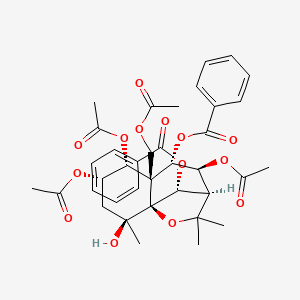

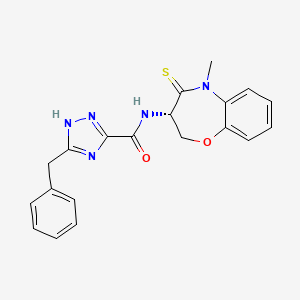

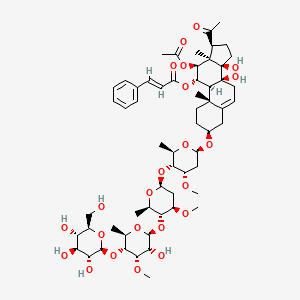
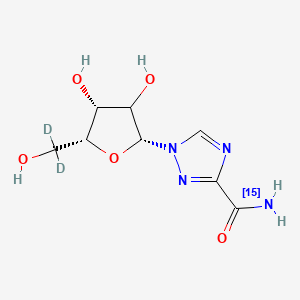
![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
